Meta-Isomer Preference for Class C β-Lactamase (AmpC) Over Class A Carbapenemases (KPC-2/GES-5): A >600-Fold Selectivity Reversal Relative to Ortho Isomer
In a head-to-head study of phenylboronic acid derivatives against serine β-lactamases (SBLs), the meta-substituted compound 3—(2E)-3-[3-(dihydroxyboranyl)phenyl]prop-2-enoic acid—exhibits a pronounced selectivity preference for Class C AmpC over Class A enzymes (KPC-2 and GES-5), the inverse of the ortho isomer. The ortho derivative (compound 2, [2-(2-carboxyvinyl)-phenyl]boronic acid) displays sub-micromolar affinity for GES-5 (Ki = 0.11 μM) and moderate affinity for KPC-2 (Ki = 2.43 μM), but its potency drops up to 50-fold against AmpC [1]. In contrast, the meta derivative 3 loses >600-fold potency against GES-5 and up to 47-fold against KPC-2, yet gains activity against AmpC, for which it was selected for high-resolution X-ray crystallographic studies (PDB 6S1S, resolution 1.78 Å), confirming specific binding-mode engagement [2]. All compounds in the series exhibit Ki values in the micromolar range [1].
| Evidence Dimension | Class C vs. Class A β-lactamase selectivity (Ki-based fold-selectivity) |
|---|---|
| Target Compound Data | Meta isomer (Compound 3): preferentially inhibits AmpC (Class C); >600-fold lower potency against GES-5 and up to 47-fold lower against KPC-2 relative to Class A activity; X-ray structure solved with AmpC at 1.78 Å (PDB 6S1S) |
| Comparator Or Baseline | Ortho isomer (Compound 2): Ki = 0.11 μM (GES-5), Ki = 2.43 μM (KPC-2); up to 50-fold potency loss against AmpC; preferentially inhibits Class A over Class C |
| Quantified Difference | >600-fold class selectivity reversal: ortho favors Class A (Ki GES-5 = 0.11 μM), meta favors Class C (AmpC) with dramatically reduced Class A affinity |
| Conditions | In vitro enzyme kinetics; Ki values derived from IC₅₀ via Cheng–Prusoff equation for competitive inhibition; enzymes: recombinant KPC-2, GES-5, and AmpC; X-ray crystallography at 1.78 Å resolution |
Why This Matters
For programs targeting Class C β-lactamase (AmpC)-mediated antibiotic resistance, the meta isomer is the structurally validated starting point, whereas the ortho isomer would be counter-selected due to its Class A preference.
- [1] Linciano, P., Vicario, M., Kekez, I., Bellio, P., Celenza, G., Martin-Blecua, I., Blazquez, J., Cendron, L., & Tondi, D. (2019). Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. Antibiotics, 8(4), 171. https://doi.org/10.3390/antibiotics8040171 View Source
- [2] RCSB PDB. (2019). 6S1S: Crystal structure of AmpC from Pseudomonas aeruginosa in complex with [3-(2-carboxyvinyl)phenyl]boronic acid inhibitor, 1.78 Å. https://doi.org/10.2210/pdb6S1S/pdb View Source
